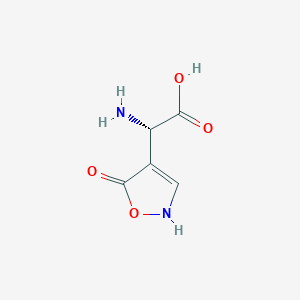
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, commonly known as (S)-4-hydroxy-2-oxo-1-pyrrolidineacetamide (HOPA), is a small molecule that has gained significant attention in the field of neuroscience. HOPA is an agonist of the metabotropic glutamate receptor 2 (mGluR2), which is a G protein-coupled receptor that modulates glutamate signaling in the brain. HOPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism Of Action
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist of the mGluR2 receptor, which is involved in the modulation of glutamate signaling in the brain. Activation of mGluR2 inhibits the release of glutamate, which is a key neurotransmitter involved in the pathophysiology of various neurological disorders. By modulating glutamate signaling, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and schizophrenia.
Biochemical And Physiological Effects
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key growth factor involved in neuroplasticity and the regulation of mood. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor involved in the regulation of gene expression in the brain.
Advantages And Limitations For Lab Experiments
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and administered to animals. It has been shown to have high selectivity for the mGluR2 receptor, which reduces the risk of off-target effects. However, (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid also has some limitations for use in laboratory experiments. It has poor aqueous solubility, which can limit its bioavailability and make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for research on (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid. One area of interest is the development of novel formulations of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid that improve its bioavailability and efficacy as a therapeutic agent. Another area of interest is the investigation of the potential therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, which could lead to the development of novel drugs that target the glutamate signaling pathway.
Synthesis Methods
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be synthesized using a multistep process involving the reaction of 2,3-dihydroxy-4-methylpyridine with ethyl 2-bromoacetate to form 2-ethyl-3-hydroxy-4-methylpyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazoline ring, which is subsequently oxidized to form (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid.
Scientific Research Applications
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a novel treatment for these disorders. (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has also been shown to have antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential adjunct therapy for this disorder.
properties
CAS RN |
130620-57-4 |
|---|---|
Product Name |
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
FAPBVGGLODVFDG-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Canonical SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
synonyms |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



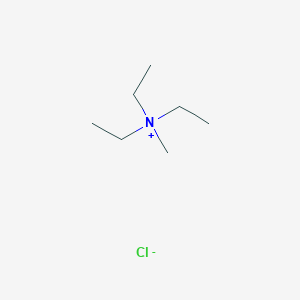
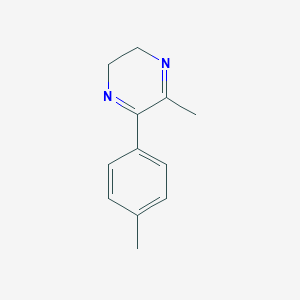
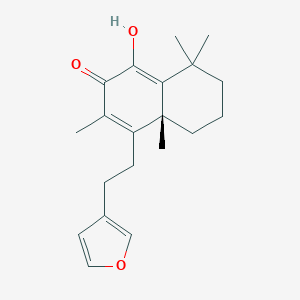
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)


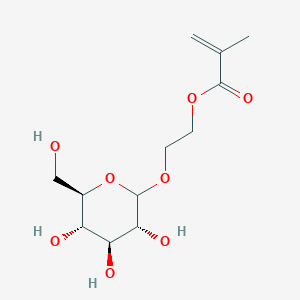

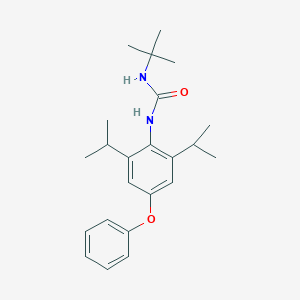
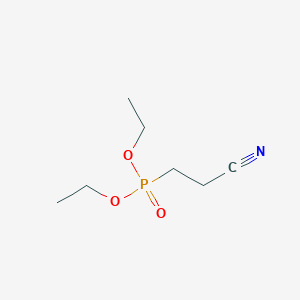
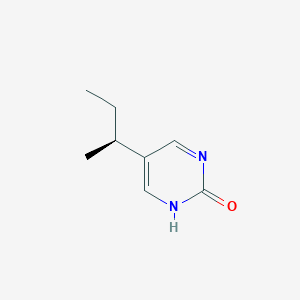
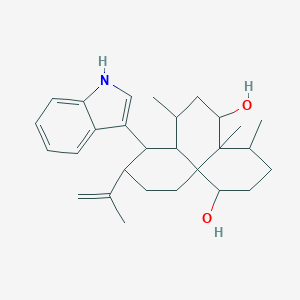
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)